molecular formula C16H22O B8381910 2-Tert-butyl-4-phenyl-cyclohexanone

2-Tert-butyl-4-phenyl-cyclohexanone

Cat. No. B8381910
M. Wt: 230.34 g/mol
InChI Key: AGXWLXXFBICEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-phenyl-cyclohexanone is a useful research compound. Its molecular formula is C16H22O and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butyl-4-phenyl-cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-4-phenyl-cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Tert-butyl-4-phenyl-cyclohexanone

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2-tert-butyl-4-phenylcyclohexan-1-one

InChI

InChI=1S/C16H22O/c1-16(2,3)14-11-13(9-10-15(14)17)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

AGXWLXXFBICEON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethyl-(4-phenyl-cyclohex-1-enyloxy)-silane (7.27 mmol) and tert-butyl chloride (7.85 mmol) are introduced first in dichloromethane under nitrogen and cooled to −45° C. A solution, also cooled to −45° C., of titanium tetrachloride (7.63 mmol) in dichloromethane (3.6 ml) is added, and stirring is continued for 3 hours at this temperature. The reaction mixture is diluted with dichloromethane and washed with ice water. The organic phase is dried over sodium sulphate and the solvent is removed in a vacuum. Column chromatography (ethyl acetate/heptane 1:4) of the residue produces the title compound (250 mg) in a yield of 15% (Angew Chem Int Ed Engl 1978, 17, 1, 48-49). 1H NMR (ppm, CDCl3): 7.35 (5H); 3.15 (1H); 2.55 (1H); 2.4 (3H); 2.25 (1H); 2 (1H); 1.8 (1H); 1.05 (9H).
Quantity
7.27 mmol
Type
reactant
Reaction Step One
Quantity
7.85 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.6 mL
Type
solvent
Reaction Step Three
Quantity
7.63 mmol
Type
catalyst
Reaction Step Three
Yield
15%

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